Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for CAS 1803600-95-4
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for CAS 1803600-95-4
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream drug development. CAS 1803600-95-4 (piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride) represents a highly versatile, bifunctional building block[1]. It combines a basic piperidine ring with an N,N-dimethylcarbamate ester, provided as a stable hydrochloride salt.
From a mechanistic perspective, this specific architecture is highly prized. The piperidine moiety serves as a basic amine capable of forming critical salt-bridge interactions with aspartate or glutamate residues within G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets[2]. Concurrently, the carbamate group acts either as a stable hydrogen-bonding network participant or as a pseudo-irreversible inhibitory motif (e.g., for carbamylating the catalytic serine in acetylcholinesterase)[2].
The causality behind supplying this compound as a hydrochloride salt rather than a free base is rooted in physical stability. The free base of piperidine derivatives (pKa ~10–11) is prone to atmospheric oxidation and hygroscopicity. Salt formation with hydrochloric acid locks the molecule into a rigid crystalline lattice, significantly elevating its melting point, preventing volatilization, and ensuring rapid dissolution in aqueous physiological buffers for in vitro assays.
Physicochemical Profiling
Understanding the quantitative physical properties of a scaffold is a prerequisite for assay design and formulation. The table below summarizes the core physicochemical parameters of CAS 1803600-95-4.
| Property | Value | Structural / Experimental Significance |
| CAS Registry Number | 1803600-95-4 | Unique identifier for the specific hydrochloride salt form[1]. |
| Molecular Formula | C9H19ClN2O2 | Reflects the 1:1 stoichiometry of the free base to HCl[1]. |
| Molecular Weight | 222.71 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment[1],[3]. |
| Free Base Exact Mass | 186.1368 Da | Critical for high-resolution LC-MS targeting the [M+H]+ ion at m/z 187.14. |
| Physical State | Crystalline Solid | Indicates high lattice energy, providing superior shelf-life compared to oils. |
| Estimated XLogP3-AA | ~1.4 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[4]. |
| Storage Temperature | 4°C (Desiccated) | Prevents slow, moisture-driven hydrolysis of the carbamate ester over time[3]. |
Pharmacological Utility & Mechanistic Pathways
The dual-nature of this molecule allows it to be routed into several distinct drug discovery pipelines. The diagram below maps the logical relationship between the compound's structural moieties and their corresponding pharmacological outcomes.
Pharmacological targeting pathways of piperidine carbamate scaffolds.
Self-Validating Analytical Protocols
To ensure scientific integrity, any material sourced for in vitro or in vivo studies must undergo rigorous, self-validating analytical characterization. Below are the definitive, step-by-step methodologies designed to confirm the identity and purity of CAS 1803600-95-4.
Protocol A: LC-MS Purity Profiling and Mass Confirmation
Causality: Carbamates can undergo hydrolysis in aggressive aqueous environments. LC-MS confirms both the intact mass of the molecule and the absence of degradation products (such as the cleaved piperidin-2-ylmethanol). Formic acid is utilized in the mobile phase to ensure the piperidine nitrogen remains fully protonated, maximizing the[M+H]+ signal intensity in positive Electrospray Ionization (ESI+) mode.
Step-by-Step Workflow:
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Sample Preparation: Accurately weigh 1.0 mg of CAS 1803600-95-4 and dissolve it in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid. Vortex for 30 seconds until fully dissolved.
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Column Selection: Equip the LC system with a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
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Gradient Elution: Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.
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Detection: Monitor UV absorbance at 210 nm and 254 nm. Simultaneously, scan ESI+ from m/z 100 to 500, extracting the chromatogram for m/z 187.14 (the exact mass of the protonated free base).
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Validation Checkpoint (Self-Validation): Inject a blank (solvent only) immediately prior to the sample. The protocol is considered valid only if the blank baseline exhibits no peak at m/z 187.14 (ruling out carryover) and the sample peak yields a Signal-to-Noise (S/N) ratio > 100.
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability
Causality: Hydrochloride salts frequently exhibit polymorphism, which can drastically alter their solubility and bioavailability. DSC is employed to determine the absolute melting endotherm. A continuous nitrogen purge is mandatory during the run to displace oxygen, preventing oxidative degradation of the piperidine ring before the true melting point is reached.
Step-by-Step Workflow:
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Sample Loading: Transfer 2.0 to 5.0 mg of the crystalline powder into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.
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Equilibration: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate the system at 25°C for 3 minutes.
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Thermal Ramp: Heat the cell at a constant rate of 10°C/min up to 250°C. Maintain a continuous dry nitrogen gas purge at 50 mL/min throughout the experiment.
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Data Extraction: Analyze the thermogram to identify the onset temperature ( Tonset ) and the peak temperature ( Tpeak ) of the primary endothermic event.
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Validation Checkpoint (Self-Validation): The protocol self-validates if the thermal baseline of the reference pan remains flat (variation < 0.1 mW) prior to the sample's melting endotherm. Any baseline drift invalidates the run, as it could mask subtle polymorphic transitions.
Analytical characterization workflow for piperidine carbamate scaffolds.
Storage and Handling Dynamics
To maintain the chemical integrity of CAS 1803600-95-4, environmental controls are paramount. The compound must be stored at 4°C[3]. The causality for this temperature requirement is thermodynamic: lowering the ambient temperature reduces the kinetic energy available for atmospheric moisture to initiate nucleophilic attack on the carbamate carbonyl carbon. Furthermore, handling should occur under a dry, inert atmosphere (e.g., nitrogen or argon) when opening the primary container to prevent the hygroscopic hydrochloride salt from absorbing ambient humidity, which could lead to deliquescence and subsequent degradation.
References
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PubChem. "tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate - Chemical and Physical Properties". Nih.gov.[Link]
